2-エチル-3,5,6-トリメチルピラジン

概要

説明

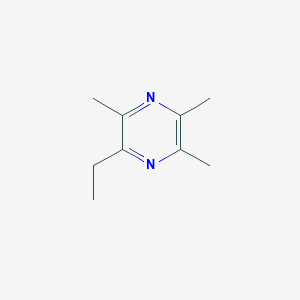

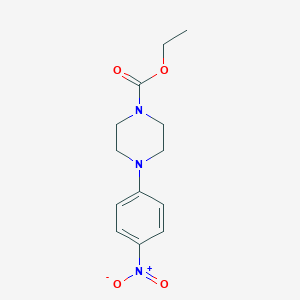

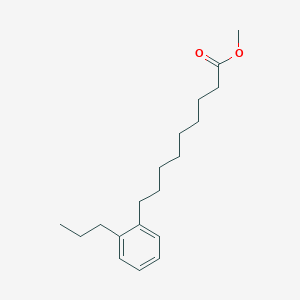

2-Ethyl-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a monocyclic aromatic ring with two nitrogen atoms in para positions. This compound is known for its distinctive aroma and is often found in roasted foods, contributing to their flavor profiles . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene .

科学的研究の応用

2-Ethyl-3,5,6-trimethylpyrazine has a wide range of applications in scientific research:

作用機序

Target of Action

2-Ethyl-3,5,6-trimethylpyrazine is a pyrazine derivative . Pyrazines are a class of compounds that occur almost ubiquitously in nature . They can be synthesized chemically or biologically and are used as flavoring additives It’s known that pyrazines interact with various receptors and enzymes in the body, contributing to their diverse biological activities .

Mode of Action

It’s known that pyrazines can interact with their targets, leading to various physiological changes . For instance, some pyrazines have been found to interact with platelets, accelerating platelet aggregation .

Biochemical Pathways

It’s known that pyrazines can affect various biochemical pathways in the body . For example, they can influence the metabolism of other compounds and participate in various biological processes .

Pharmacokinetics

It’s known that pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .

Result of Action

It’s known that pyrazines can have various effects at the molecular and cellular levels, contributing to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-3,5,6-trimethylpyrazine. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

生化学分析

Biochemical Properties

2-Ethyl-3,5,6-trimethylpyrazine plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be excreted from the body . Additionally, 2-Ethyl-3,5,6-trimethylpyrazine has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of 2-Ethyl-3,5,6-trimethylpyrazine on various cell types and cellular processes have been documented. This compound can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 2-Ethyl-3,5,6-trimethylpyrazine can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . In some studies, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways, highlighting its potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, 2-Ethyl-3,5,6-trimethylpyrazine exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a role in neurotransmitter breakdown. By inhibiting this enzyme, 2-Ethyl-3,5,6-trimethylpyrazine can prolong the action of neurotransmitters, affecting neural communication and function . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis. These interactions highlight the multifaceted nature of 2-Ethyl-3,5,6-trimethylpyrazine’s molecular actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-3,5,6-trimethylpyrazine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 2-Ethyl-3,5,6-trimethylpyrazine can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in vitro has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 2-Ethyl-3,5,6-trimethylpyrazine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate physiological processes such as appetite and metabolism. At higher doses, 2-Ethyl-3,5,6-trimethylpyrazine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic contexts.

Metabolic Pathways

2-Ethyl-3,5,6-trimethylpyrazine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the hydroxylation of the compound, leading to the formation of more polar metabolites that can be excreted via the kidneys . Additionally, 2-Ethyl-3,5,6-trimethylpyrazine can undergo conjugation reactions with glucuronic acid or glutathione, further enhancing its solubility and excretion. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

Within cells and tissues, 2-Ethyl-3,5,6-trimethylpyrazine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific carrier proteins. Once inside the cell, 2-Ethyl-3,5,6-trimethylpyrazine can localize to different cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of 2-Ethyl-3,5,6-trimethylpyrazine is an important aspect of its activity and function. This compound has been found to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, 2-Ethyl-3,5,6-trimethylpyrazine can be found in the mitochondria, where it may influence cellular respiration and energy production. The targeting of 2-Ethyl-3,5,6-trimethylpyrazine to specific subcellular compartments is likely mediated by post-translational modifications and binding interactions with cellular proteins.

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5,6-trimethylpyrazine can be synthesized through the reaction of ethyl acetate with trimethylpyrazine under appropriate conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-Ethyl-3,5,6-trimethylpyrazine often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This method is widely used in the food industry to produce flavor compounds .

化学反応の分析

Types of Reactions: 2-Ethyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other electrophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups .

類似化合物との比較

2-Ethyl-3,5,6-trimethylpyrazine can be compared with other similar compounds in the pyrazine family, such as:

2,5-Dimethylpyrazine: Known for its potato-like flavor and lower odor threshold.

2,3,5,6-Tetramethylpyrazine: Commonly found in fermented soybeans and has a characteristic fermented smell.

2,3-Diethyl-5-methylpyrazine: Plays a significant role in the aroma of roasted foods.

Uniqueness: 2-Ethyl-3,5,6-trimethylpyrazine is unique due to its specific substitution pattern, which imparts a distinct aroma and flavor profile. Its stability and resistance to acids, bases, and oxidizing agents make it a valuable compound in various applications .

特性

IUPAC Name |

2-ethyl-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLJKZKOKXIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169738 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17398-16-2 | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-ethyl-3,5,6-trimethylpyrazine formed in food products?

A: Research suggests that 2-ethyl-3,5,6-trimethylpyrazine is not naturally abundant in raw seafood like snow crab. Instead, it forms through Reaction Flavor Technology (RFT) [, ]. This process involves heating concentrated snow crab cooker effluent (SCCE) with specific food additives: proline, glycine, arginine, methionine, and fructose. These additives, along with naturally occurring compounds in the SCCE, undergo complex reactions at high temperatures, leading to the formation of various volatile compounds, including 2-ethyl-3,5,6-trimethylpyrazine. This compound belongs to a class of compounds called pyrazines, known for their roasted, nutty, and often desirable aroma characteristics in food.

Q2: What role does 2-ethyl-3,5,6-trimethylpyrazine play in the overall aroma profile of crab-like flavoring base (CFB)?

A: While numerous volatile compounds were identified in CFB, Pearson's correlation analysis specifically highlighted seven compounds, including 2-ethyl-3,5,6-trimethylpyrazine, as potentially significant contributors to the overall odor of CFB [, ]. This statistical analysis suggests a strong correlation between the presence and concentration of these specific compounds and the perceived aroma of the CFB. The presence of 2-ethyl-3,5,6-trimethylpyrazine, alongside other identified pyrazines, likely contributes to the complex and desirable roasted, nutty aroma characteristic of crab flavor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)